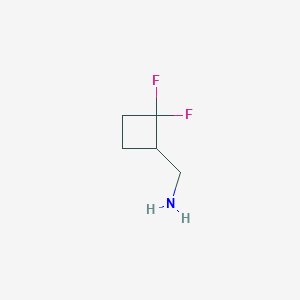

(2,2-Difluorocyclobutyl)methanamine

Description

Significance of Fluorinated Cyclobutane (B1203170) Architectures in Chemical Synthesis

Fluorinated cyclobutane frameworks are of growing importance in the design of complex organic molecules, particularly in the field of drug discovery. researchgate.netnih.gov The cyclobutane ring itself, a four-membered carbocycle, offers a rigid, three-dimensional scaffold that is distinct from more common linear or six-membered ring structures. nih.gov This unique puckered structure can be leveraged to orient substituents in specific spatial arrangements, which is crucial for binding to biological targets. nih.gov

The introduction of fluorine atoms into the cyclobutane scaffold can significantly alter its physicochemical properties. researchgate.netbohrium.com Fluorine, being the most electronegative element, can modulate a molecule's acidity/basicity, lipophilicity, metabolic stability, and conformation. researchgate.netnih.gov For instance, the incorporation of fluorine can enhance binding affinity to target proteins, improve metabolic resistance by blocking sites of oxidation, or decrease lipophilicity to improve pharmacokinetic profiles. researchgate.net As a result, fluorinated cyclobutanes are recognized as valuable structural motifs in the development of new pharmaceuticals and advanced materials. nih.govresearchgate.netacs.org The synthesis of these structures, especially chiral derivatives, remains a challenging but highly rewarding area of research. scispace.comnih.govresearchgate.netbohrium.combohrium.com

Conformational Features and Ring Strain Considerations in Cyclobutane Scaffolds

Cyclobutane rings are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.orgmasterorganicchemistry.com This strain is a combination of angle strain (from compressed C-C-C bond angles) and torsional strain (from the eclipsing of hydrogen atoms on adjacent carbons). wikipedia.orgopenstax.org

If cyclobutane were a perfectly flat square, the C-C-C bond angles would be 90°, leading to substantial angle strain. libretexts.orglibretexts.org To alleviate the torsional strain that would result from all eight hydrogen atoms being eclipsed in a planar conformation, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. masterorganicchemistry.comlibretexts.orglibretexts.orgdalalinstitute.com In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees. openstax.org This puckering reduces the torsional strain because the neighboring C-H bonds are no longer perfectly eclipsed. libretexts.orglibretexts.org However, this relief in torsional strain comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease to about 88°. libretexts.orglibretexts.orglibretexts.org The molecule rapidly interconverts between equivalent puckered conformations at room temperature. dalalinstitute.com The total ring strain in cyclobutane is approximately 110 kJ/mol (26.3 kcal/mol), which is slightly less than that of cyclopropane (B1198618) but still significant enough to influence its reactivity. wikipedia.orgmasterorganicchemistry.comopenstax.orglibretexts.org

| Cycloalkane | Ring Strain (kJ/mol) | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|---|

| Cyclopropane | 115 | 27.5 | 60° |

| Cyclobutane | 110 | 26.3 | ~88° (puckered) |

| Cyclopentane | 26 | 6.2 | ~105° (envelope) |

| Cyclohexane | 0 | 0 | ~109.5° (chair) |

Influence of Geminal Difluorination on Molecular Properties in Amino-Substituted Cyclobutanes

The introduction of a geminal difluoro (CF₂) group onto the cyclobutane ring has profound electronic and conformational effects on the molecule, including on the properties of an attached aminomethyl group. The high electronegativity of the fluorine atoms creates a strong dipole and influences the electron distribution throughout the ring system.

A key property affected is the basicity (pKa) of the amine. The electron-withdrawing inductive effect of the CF₂ group decreases the electron density on the nitrogen atom of the aminomethyl substituent. nih.gov This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the basicity of the amine compared to its non-fluorinated counterpart. nih.gov Studies on a series of functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF₂ moiety on the basicity of amines is primarily defined by this inductive effect. researchgate.netnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C5H9F2N |

| Molecular Weight | 121.13 g/mol |

| Boiling Point | 117.7 ± 10.0 °C |

| Density | 1.12 ± 0.1 g/cm³ |

| pKa | 10.27 ± 0.29 |

Data from ChemicalBook chemicalbook.com

Stereochemical Aspects and Chiral Recognition in (2,2-Difluorocyclobutyl)methanamine Derivatives

While the parent (2,2-Difluorocyclobutyl)methanamine has a plane of symmetry and is therefore achiral, substitution on the ring or the aminomethyl group can introduce chirality. For instance, if a substituent is introduced at the C1 position (the carbon bearing the aminomethyl group), this carbon becomes a stereocenter, leading to the existence of enantiomers (R and S forms). The synthesis and separation of these individual enantiomers are critical in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The synthesis of enantioenriched fluorinated cyclobutane derivatives is a significant challenge in synthetic chemistry. scispace.comnih.govresearchgate.netbohrium.combohrium.com The development of asymmetric methods, such as rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, provides a pathway to chiral building blocks that can be converted into a variety of enantioenriched fluorinated cyclobutane derivatives. scispace.comnih.govresearchgate.netbohrium.combohrium.com

Chiral recognition is the process by which a chiral molecule interacts differently with other chiral molecules. In a biological context, this is fundamental to the interaction between a chiral drug and its protein target (e.g., an enzyme or receptor). The rigid, three-dimensional structure of the cyclobutane scaffold in derivatives of (2,2-Difluorocyclobutyl)methanamine can present its substituents in a well-defined spatial arrangement. This pre-organization can enhance chiral recognition at a biological target, potentially leading to higher potency and selectivity for one enantiomer over the other. The development of synthetic routes to access stereochemically pure cyclobutane derivatives is therefore a key focus for chemists aiming to leverage these structures in drug design. acs.orgnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2,2-difluorocyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-4(5)3-8/h4H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCHSZUZDDCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 2,2 Difluorocyclobutyl Methanamine As a Synthetic Building Block

Role as Scaffolds in Medicinal Chemistry Research

The strategic introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.govnih.gov The (2,2-difluorocyclobutyl)methanamine moiety has emerged as a valuable scaffold in medicinal chemistry due to the advantageous properties conferred by the difluorinated cyclobutane (B1203170) ring.

Precursors for Novel Molecular Architectures

(2,2-Difluorocyclobutyl)methanamine is a key starting material for the synthesis of more complex and novel molecular architectures. Its primary amine group provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger molecular frameworks. For instance, it has been used in the synthesis of pyrrolidine (B122466) derivatives that act as complement pathway modulators. google.com A notable example is its use in creating (1R,3S,5R)-N-[(2,2-difluorocyclobutyl)methyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide derivatives, which are investigated for their therapeutic potential. google.com

The compound also serves as a precursor for inhibitors of clinically relevant enzymes. Research has shown its utility in developing inhibitors for kinases such as Protein Kinase C (PKC), which are involved in various cellular processes like cell differentiation and growth. epo.org Furthermore, it has been incorporated into nuclear transport modulators, highlighting its versatility in creating diverse bioactive molecules. google.com

Integration into Conformationally Restricted Systems

The cyclobutane ring in (2,2-difluorocyclobutyl)methanamine imposes significant conformational constraints on the molecules into which it is incorporated. thieme-connect.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The fluorine atoms also influence molecular conformation through stereoelectronic effects. researchgate.net

This principle has been applied in the design of potent inhibitors for various biological targets. For example, the difluorocyclobutyl group has been integrated into inhibitors of embryonic ectoderm development (EED), a component of the polycomb repressive complex 2 (PRC2) which is a target in cancer therapy. nih.gov The constrained nature of the ring helps to orient the pharmacophoric groups in an optimal geometry for binding to the target protein. Similarly, this building block has been used to create conformationally restricted analogs of bioactive molecules to improve their properties. researchgate.net The analysis of such rigid structures is aided by techniques like exit vector plots (EVP), which help in understanding the spatial arrangement of substituents. researchgate.net

Utility in Materials Science Research

The unique electronic properties of fluorinated compounds make them attractive for applications in materials science. The strong electronegativity of fluorine can significantly alter the electronic characteristics of organic materials.

Contribution to Polymers and Frameworks with Unique Electronic Properties

While specific examples detailing the incorporation of (2,2-difluorocyclobutyl)methanamine into polymers and frameworks are not extensively documented in the provided search results, the utility of fluorinated building blocks in this area is well-established. The difluoromethylene (CF2) group is known to lower the lowest unoccupied molecular orbital (LUMO) of molecules, a property that can be exploited in the design of organic electronic materials. researchgate.net The incorporation of such fluorinated moieties can influence properties like electron affinity and charge transport characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Commercial suppliers list the compound under materials science building blocks, suggesting its potential use in creating materials like MOF ligands and polymers. bldpharm.com

Application in Catalyst and Ligand Development Research

In the field of catalysis, the structure of a ligand bound to a metal center is critical in determining the catalyst's activity and selectivity. The steric and electronic properties of (2,2-difluorocyclobutyl)methanamine make it an interesting candidate for ligand synthesis.

The development of new ligands is crucial for advancing transition metal-catalyzed reactions, such as C-N cross-coupling. nih.gov While direct application of (2,2-difluorocyclobutyl)methanamine as a ligand was not explicitly found, its structural motifs are relevant. The amine functionality allows it to be a precursor for more complex ligands, such as diphosphinoamines (PNP ligands), which are used in ethylene (B1197577) tetramerization catalysis. d-nb.info The conformational rigidity of the difluorocyclobutyl group could be exploited to create chiral ligands for asymmetric catalysis, a field where controlling the three-dimensional arrangement of the catalytic environment is paramount for achieving high enantioselectivity. snnu.edu.cnmdpi.com The development of chiral pincer complexes, for example, often relies on the synthesis of ligands with well-defined stereochemistry and conformational preferences. mdpi.com

Use in Biochemical Investigations as Probes and Structural Elements

Fluorine's properties, including its small size and the ability of the C-F bond to act as a weak hydrogen bond acceptor, make it a useful element in the design of biochemical probes. thieme-connect.com The introduction of fluorine can also enhance metabolic stability, making fluorinated compounds suitable for in vivo studies. researchgate.net

(2,2-Difluorocyclobutyl)methanamine and its derivatives can serve as structural elements in molecules designed to investigate biological processes. For example, the difluorocyclobutyl moiety has been incorporated into GPR88 agonists, which are used to study this orphan G protein-coupled receptor. nih.gov The 18F isotope of fluorine is a positron emitter, making it suitable for use in Positron Emission Tomography (PET), an in vivo imaging technique with extensive applications in drug discovery and development. nih.gov While not directly demonstrated for the title compound, its structure is amenable to labeling with 18F, which would enable its use as a PET imaging probe to study the distribution and target engagement of molecules containing this scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For (2,2-Difluorocyclobutyl)methanamine, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR techniques provides unambiguous evidence for its covalent structure.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The ¹H NMR spectrum of (2,2-Difluorocyclobutyl)methanamine hydrochloride in D₂O displays characteristic signals corresponding to the protons of the cyclobutyl ring and the aminomethyl group. The protons on the carbon adjacent to the CF₂ group and the aminomethyl group exhibit complex multiplets due to geminal and vicinal couplings, including coupling to the fluorine atoms.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atom bearing the two fluorine atoms (C2) shows a characteristic triplet due to one-bond carbon-fluorine coupling. The other carbon atoms of the cyclobutyl ring and the aminomethyl group resonate at distinct chemical shifts, consistent with the proposed structure.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of (2,2-Difluorocyclobutyl)methanamine hydrochloride exhibits a single signal, confirming the presence of a chemically equivalent pair of fluorine atoms. The multiplicity of this signal, arising from coupling to adjacent protons, provides valuable information about the local environment of the fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for (2,2-Difluorocyclobutyl)methanamine Hydrochloride (Data presented is based on typical chemical shifts for analogous compounds and may not represent experimentally verified values for this specific molecule.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| CH-CH₂N | 2.5 - 2.7 | m | - |

| CH₂-CF₂ | 2.2 - 2.4 | m | - |

| CH₂-CH | 1.8 - 2.0 | m | - |

| CH₂N | 3.0 - 3.2 | m | - |

Table 2: ¹³C NMR Spectroscopic Data for (2,2-Difluorocyclobutyl)methanamine Hydrochloride (Data presented is based on typical chemical shifts for analogous compounds and may not represent experimentally verified values for this specific molecule.)

| Carbon | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C-CF₂ | 115 - 125 | t | J(C-F) ≈ 250 |

| CH-CH₂N | 40 - 45 | - | - |

| CH₂-CF₂ | 30 - 35 | t | J(C-C-F) ≈ 20 |

| CH₂-CH | 20 - 25 | - | - |

| CH₂N | 45 - 50 | - | - |

Table 3: ¹⁹F NMR Spectroscopic Data for (2,2-Difluorocyclobutyl)methanamine Hydrochloride (Data presented is based on typical chemical shifts for analogous compounds and may not represent experimentally verified values for this specific molecule.)

| Fluorine | Chemical Shift (ppm) | Multiplicity |

| CF₂ | -90 to -110 | m |

Advanced 2D NMR Techniques for Connectivity Assignments

To unequivocally establish the connectivity of atoms within the molecule, advanced two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

A COSY experiment on (2,2-Difluorocyclobutyl)methanamine would reveal correlations between protons that are coupled to each other, confirming the proton-proton network within the cyclobutyl ring and the aminomethyl group. For instance, cross-peaks would be observed between the methine proton and the adjacent methylene (B1212753) protons of the ring, as well as between the aminomethyl protons and the methine proton.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.

The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would show, for example, a correlation between the protons of the aminomethyl group and the methine carbon of the cyclobutane (B1203170) ring, as well as with the carbon at position 2 (the CF₂ group), thereby solidifying the assignment of the entire molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For (2,2-Difluorocyclobutyl)methanamine, HRMS would be expected to yield a molecular ion peak corresponding to the exact mass of its protonated form [M+H]⁺. This experimentally determined exact mass would be compared to the calculated theoretical mass for the formula C₅H₁₀F₂N⁺ to confirm the elemental composition.

Table 4: Theoretical Exact Mass for (2,2-Difluorocyclobutyl)methanamine

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₅H₁₀F₂N⁺ | 122.0781 |

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion of (2,2-Difluorocyclobutyl)methanamine is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it will break apart into smaller, characteristic fragment ions.

Common fragmentation pathways for this molecule would likely involve the loss of the aminomethyl group, cleavage of the cyclobutane ring, and loss of fluorine atoms. The analysis of the mass-to-charge ratios of these fragment ions can help to piece together the structure of the original molecule. For instance, a prominent fragment might correspond to the loss of CH₂NH₂, and another could arise from the cleavage of the four-membered ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide detailed information about the molecule's structure and connectivity in the gas or solution phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

To perform X-ray crystallography, a suitable single crystal of (2,2-Difluorocyclobutyl)methanamine, likely as a salt such as the hydrochloride, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing accurate information on bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the conformation of the cyclobutane ring, which is typically puckered. It would also show the orientation of the aminomethyl substituent relative to the ring and the intramolecular and intermolecular interactions, such as hydrogen bonding involving the amine group and the counter-ion, that stabilize the crystal lattice. This detailed solid-state structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Analysis of Molecular Geometry and Conformational Preferences

The introduction of geminal fluorine atoms onto the cyclobutane ring significantly influences its molecular geometry and conformational preferences. Unlike unsubstituted cyclobutane, which adopts a puckered conformation to relieve torsional strain, the fluorinated analogue experiences altered ring strain and electronic effects. The puckered conformation of the cyclobutane ring in (2,2-Difluorocyclobutyl)methanamine is a key feature of its geometry. This puckering is a strategy to minimize the eclipsing interactions between adjacent C-H and C-F bonds.

Computational studies and experimental data from related fluorinated cyclobutanes indicate that the ring is not planar. The degree of puckering and the preferred conformation are influenced by a delicate balance of angle strain, torsional strain, and steric interactions. The bulky aminomethyl group attached to the ring will also play a role in determining the most stable conformation. It is expected that the aminomethyl group will preferentially occupy an equatorial position to minimize steric hindrance with the ring protons.

The C-F bonds in the 2,2-difluoro substitution pattern introduce significant polarity to that side of the molecule. This can lead to intramolecular interactions that further stabilize certain conformations. The conformational analysis of related 2-substituted cyclobutane-α-amino acid derivatives has shown that the substituent at the C2 position can modulate the conformational preference of the ring puckering.

A summary of the expected conformational preferences is presented in the table below.

| Feature | Description |

| Ring Conformation | Puckered (non-planar) to alleviate torsional strain. |

| Aminomethyl Group Orientation | Preferentially equatorial to minimize steric interactions. |

| Influence of Fluorine Atoms | Introduction of polarity and potential for intramolecular interactions influencing ring puckering. |

Exit Vector Plot Analysis for Stereochemical Comparison

Exit Vector Plot (EVP) analysis is a powerful tool for comparing the three-dimensional structures of substituted cycloalkanes. This method simplifies the complex geometry of the ring and its substituents into a set of vectors, allowing for a quantitative comparison of their spatial arrangement. An EVP analysis has been utilized to compare the 3D structures of 2,2- and 3,3-difluorocyclobutanamines based on X-ray crystallographic data. nih.govacs.org

This analysis provides a detailed understanding of how the position of the fluorine atoms on the cyclobutane ring impacts the orientation of the aminomethyl substituent. The EVP approach is particularly useful for visualizing the chemical space occupied by different isomers and how this might affect their interaction with biological targets or their properties as chemical building blocks.

The key parameters derived from an EVP analysis include the distance between the exit vectors (representing the substituents) and the angles describing their relative orientation. By plotting these parameters, a visual representation of the conformational space accessible to each isomer can be generated. For (2,2-Difluorocyclobutyl)methanamine, the EVP would be distinct from that of its 3,3-difluoro isomer, highlighting the structural differences imparted by the fluorine substitution pattern.

Chromatographic Techniques for Purification and Stereoisomer Separation

The purification and separation of stereoisomers of (2,2-Difluorocyclobutyl)methanamine are essential for its use in applications where stereochemical purity is critical. Chiral chromatography is the primary technique employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

As (2,2-Difluorocyclobutyl)methanamine possesses a chiral center at the carbon atom bearing the aminomethyl group, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for evaluating their individual biological activities or for use in stereospecific synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for achieving this separation.

The separation relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. The differential interaction leads to different retention times, allowing for their separation and quantification. While a specific, optimized chiral HPLC method for (2,2-Difluorocyclobutyl)methanamine is not widely published, methods for separating similar fluorinated amines and amino acids can provide a strong basis for method development.

Commonly used CSPs for the separation of chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and macrocyclic antibiotics. The choice of the mobile phase is also critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol). The exact conditions would need to be optimized to achieve baseline separation of the enantiomers.

A hypothetical data table for a chiral HPLC method is presented below to illustrate the key parameters.

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

| Expected Elution Order | Enantiomer 1 followed by Enantiomer 2 (hypothetical) |

| Resolution (Rs) | > 1.5 (for baseline separation) |

The development of a robust chiral HPLC method is a critical step in the characterization and quality control of enantiomerically pure (2,2-Difluorocyclobutyl)methanamine.

Computational and Theoretical Investigations of 2,2 Difluorocyclobutyl Methanamine

Quantum Chemical Studies

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic environment and molecular properties of (2,2-Difluorocyclobutyl)methanamine. These methods, which solve the Schrödinger equation for a molecule, offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for determining the electronic structure of molecules like (2,2-Difluorocyclobutyl)methanamine. These calculations can predict a range of electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting lower reactivity.

Furthermore, DFT methods can be used to calculate the distribution of electron density and derive atomic charges, such as Mulliken charges. This information is vital for understanding intermolecular interactions and the molecule's electrostatic potential. For (2,2-Difluorocyclobutyl)methanamine, DFT calculations would be expected to show a significant polarization of the C-F bonds, leading to a notable partial positive charge on the carbon atom bonded to the fluorine atoms and partial negative charges on the fluorine atoms themselves. This has a profound influence on the molecule's interactions with other polar molecules and biological targets.

Table 1: Illustrative DFT-Calculated Electronic Properties of (2,2-Difluorocyclobutyl)methanamine (Note: The following data are representative values for a molecule of this type and are intended for illustrative purposes, as specific computational studies for this exact molecule are not publicly available.)

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Mulliken Charge on F1 | -0.35 e |

| Mulliken Charge on F2 | -0.35 e |

| Mulliken Charge on C2 | +0.60 e |

Conformational Landscape Analysis

The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve ring strain. The introduction of substituents, particularly geminal fluorine atoms, has a significant impact on the conformational preferences of the ring.

Energy Minimization and Conformational Sampling

To understand the conformational landscape of (2,2-Difluorocyclobutyl)methanamine, computational methods are used to perform energy minimization and conformational sampling. These studies involve exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. Techniques such as molecular mechanics, semi-empirical methods, and quantum mechanical calculations can be used to calculate the energies of different conformations.

A systematic search of the conformational space, for instance by rotating the aminomethyl side chain and varying the ring puckering angle, can reveal the most stable arrangements of the atoms. The results of such an analysis would provide the relative energies of different conformers and their populations at a given temperature, governed by the Boltzmann distribution.

Influence of Fluorine on Cyclobutane Ring Conformation

The presence of the two fluorine atoms on the same carbon atom (gem-difluoro substitution) has a pronounced effect on the puckering of the cyclobutane ring. The steric bulk and electrostatic interactions of the fluorine atoms will influence the preferred ring pucker angle and the orientation of the aminomethyl substituent. It is generally observed that fluorination can alter the conformational equilibria of cyclic systems. chemicalbook.comnih.gov In the case of (2,2-Difluorocyclobutyl)methanamine, the puckered conformation of the cyclobutane ring would be influenced by the desire to minimize steric clashes and unfavorable electrostatic interactions involving the C-F bonds and the aminomethyl group. Theoretical calculations would be essential to quantify the energy differences between the possible puckered conformations (axial and equatorial-like orientations of the aminomethyl group) and to determine the barrier to ring inversion.

Table 3: Hypothetical Relative Energies of (2,2-Difluorocyclobutyl)methanamine Conformers (Note: This table presents a hypothetical energy landscape for illustrative purposes.)

| Conformer (Aminomethyl Orientation) | Ring Pucker Angle | Relative Energy (kcal/mol) |

| Equatorial-like | 25° | 0.0 |

| Axial-like | 25° | 1.2 |

| Planar Transition State | 0° | 4.5 |

Reaction Mechanism Modeling

As of the latest literature search, detailed computational studies on the reaction mechanisms involving (2,2-Difluorocyclobutyl)methanamine are not publicly available. However, computational chemistry offers the tools to model such reactions. For instance, the nucleophilic character of the amine group could be investigated by modeling its reaction with various electrophiles.

DFT and ab initio methods could be used to map the reaction pathway, identifying the transition state structures and calculating the activation energies. This would provide valuable insights into the reactivity of (2,2-Difluorocyclobutyl)methanamine and how the presence of the gem-difluoro group on the cyclobutane ring modulates the reactivity of the amine functionality compared to its non-fluorinated counterpart. Such studies would be invaluable for predicting the outcomes of chemical reactions and for designing new synthetic routes.

Transition State Analysis for Synthetic Pathways

The synthesis of (2,2-Difluorocyclobutyl)methanamine involves several key chemical transformations. Transition state analysis is a computational technique used to study the mechanisms of these reactions by identifying and characterizing the highest energy point along the reaction coordinate, known as the transition state. Understanding the structure and energy of the transition state is crucial for predicting reaction rates and selectivity.

A common synthetic route to gem-difluorocyclobutanes involves the deoxofluorination of a corresponding cyclobutanone (B123998) derivative. For example, the conversion of a protected 2-(hydroxymethyl)cyclobutanone (B2923102) to the 2,2-difluoro derivative is a key step. Computational methods, such as Density Functional Theory (DFT), can be employed to model this fluorination reaction. By calculating the energy barrier to reach the transition state, chemists can evaluate the feasibility of a proposed synthetic pathway and explore the effects of different reagents and conditions.

Table 1: Illustrative Transition State Data for a Deoxofluorination Step

| Parameter | Calculated Value | Computational Method |

| Reaction Step | R-C=O → R-CF₂ | DFT (B3LYP/6-31G) |

| Activation Energy (Ea) | 22.5 kcal/mol | DFT (B3LYP/6-31G) |

| Transition State Geometry | Trigonal bipyramidal intermediate | DFT (B3LYP/6-31G*) |

| This table presents hypothetical data representative of what would be obtained from a transition state analysis for a key synthetic step. |

Energy Profiles of Key Transformations

While transition state analysis focuses on the peak of the energy barrier, constructing a complete reaction energy profile provides a more comprehensive view of a chemical transformation. This profile maps the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.

Theoretical Insights into Structure-Property Relationships

The introduction of geminal fluorine atoms onto a cyclobutane ring dramatically alters its physicochemical properties. Theoretical calculations provide fundamental insights into how these structural modifications influence the molecule's behavior.

Electronic Effects of Geminal Fluorine Substitution

The most significant consequence of geminal difluorination is the powerful inductive electron-withdrawing effect of the two fluorine atoms. researchgate.net Fluorine's high electronegativity polarizes the C-F bonds, leading to a significant partial positive charge on the carbon atom of the CF₂ group. researchgate.net This strong inductive effect influences the entire molecule.

One of the key properties affected is the basicity of the amine group. The electron-withdrawing CF₂ group decreases the electron density on the nitrogen atom of the methanamine side chain, making it a weaker base compared to its non-fluorinated counterpart. This is reflected in the dissociation constant (pKa) of its conjugate acid. Experimental measurements have confirmed this trend, showing a lower pKa for 2,2-difluorocyclobutaneamine compared to non-fluorinated analogs. acs.orgresearchgate.net

Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects. NBO analysis reveals how electron density is distributed among atoms and bonds, providing a detailed picture of intramolecular interactions. For instance, in compounds with geminal fluorines, NBO analysis can show stabilizing anomeric-like interactions where a lone pair from one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF). beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Measured Physicochemical Properties

| Compound | pKa | logP |

| 2,2-Difluorocyclobutaneamine | 9.77 | 0.44 |

| 3,3-Difluorocyclobutaneamine | 9.40 | 0.50 |

| Cyclobutaneamine | 10.55 | 0.61 |

| Data sourced from experimental studies on 2,2-difluorocyclobutaneamine and related compounds. acs.orgresearchgate.net |

These theoretical insights into the electronic structure are crucial for rational drug design, as properties like pKa and polarity (related to logP) are critical determinants of a molecule's pharmacokinetic profile. activate-scientific.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research is the development of more efficient, scalable, and environmentally benign methods for synthesizing (2,2-Difluorocyclobutyl)methanamine and its derivatives. Historically, the synthesis of small, strained, and fluorinated rings has presented significant challenges. nih.gov However, recent advancements are paving the way for more accessible and versatile synthetic pathways.

Future efforts are expected to concentrate on:

Asymmetric Synthesis: Developing catalytic, enantioselective methods to access specific stereoisomers of substituted (2,2-Difluorocyclobutyl)methanamine is a major goal. Recent breakthroughs in the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provide a platform for creating a diversity of chiral fluorinated cyclobutane (B1203170) derivatives. nih.gov

Green Chemistry Approaches: There is a strong push to move away from harsh fluorinating agents and multi-step procedures that generate significant waste. Strategies employing selective direct fluorination combined with biochemical processes, such as the use of amidases for asymmetric cyclization, represent a more sustainable direction. rsc.orgresearchgate.net These methods aim to improve process green metrics, making them more suitable for large-scale industrial applications. rsc.org

Flow Chemistry: The application of continuous flow technologies can offer improved safety, efficiency, and scalability for fluorination reactions, which can often be hazardous. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Novel Building Blocks: Research into creating previously unavailable 2-substituted difluorocyclobutane building blocks is expanding the synthetic toolbox. researchgate.net An efficient, multigram scale synthesis has been developed involving the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone as a key step. researchgate.net

| Strategy | Key Advantages | Challenges | References |

|---|---|---|---|

| Asymmetric Catalysis | Access to specific enantiomers; high stereocontrol. | Catalyst cost and sensitivity; optimization required. | nih.gov |

| Biocatalysis/Chemoenzymatic | High selectivity; mild reaction conditions; sustainable. | Enzyme stability and availability; substrate scope limitations. | rsc.orgresearchgate.net |

| Flow Chemistry | Enhanced safety and scalability; precise process control. | Specialized equipment required; potential for clogging. | N/A |

| Novel Building Block Synthesis | Expands access to diverse derivatives and chemical space. | Requires development of new multi-step synthetic sequences. | researchgate.net |

Exploration of Expanded Applications in Uncharted Chemical Spaces

While the utility of fluorinated motifs in pharmaceuticals is well-established, the specific applications for the (2,2-Difluorocyclobutyl)methanamine scaffold are still being explored. The gem-difluoro group significantly lowers the basicity (pKa) of the neighboring amine compared to its non-fluorinated analog, a property that can be highly advantageous in drug design to fine-tune compound solubility, cell permeability, and target binding. nih.govresearchgate.net

Future applications are anticipated in:

Medicinal Chemistry: The scaffold is a promising bioisosteric replacement for other small cyclic amines or conformationally flexible fragments in drug candidates. Its unique three-dimensional structure can be used to optimize ligand-protein interactions and improve pharmacokinetic profiles. nih.govresearchgate.net The focus will be on therapeutic areas where metabolic stability and precise conformational control are critical.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties can enhance the efficacy and stability of pesticides and herbicides. beilstein-journals.org The (2,2-Difluorocyclobutyl)methanamine group could be integrated into new agrochemical designs to improve their properties.

Materials Science: The high polarity of the C-F bond can be exploited in the design of advanced materials. beilstein-journals.org Derivatives of (2,2-Difluorocyclobutyl)methanamine could find use in the development of liquid crystals, specialized polymers, or as components in ionic liquids, where precise control over polarity and molecular arrangement is essential. beilstein-journals.org

PET Imaging: The use of fluorine-18 (B77423) (¹⁸F) is well-established in Positron Emission Tomography (PET). nih.gov The development of efficient methods to incorporate ¹⁸F into the (2,2-Difluorocyclobutyl)methanamine scaffold could yield novel PET tracers for in vivo imaging, aiding in drug discovery and clinical diagnostics. nih.gov

| Compound | pKa (of protonated amine) | Key Implication | References |

|---|---|---|---|

| (2,2-Difluorocyclobutyl)methanamine | ~1.97 units lower than non-fluorinated analog | Reduced basicity, can alter solubility and target interaction. | researchgate.net |

| Non-fluorinated Cyclobutylamine derivatives | Higher pKa | More basic, typical of alkylamines. | researchgate.net |

Interdisciplinary Research Integrating (2,2-Difluorocyclobutyl)methanamine Scaffolds

The full potential of the (2,2-Difluorocyclobutyl)methanamine scaffold will be realized through research that crosses traditional disciplinary boundaries. The interplay between synthetic chemistry, computational modeling, and biology is crucial for rational design and application.

Emerging interdisciplinary trends include:

Computational Chemistry: Quantum-chemical studies are vital for understanding the energetic and electronic implications of fluorination on the cyclobutane ring. beilstein-journals.org These theoretical calculations can predict molecular properties such as stability, polarity, and conformational preferences, guiding the rational design of new molecules for specific applications in medicine or materials science. beilstein-journals.org

Chemical Biology: Integrating the (2,2-Difluorocyclobutyl)methanamine moiety into chemical probes and biological tools will help elucidate its interactions within complex biological systems. This research can reveal how the unique electronic and steric properties of the scaffold influence molecular recognition, membrane transport, and metabolic pathways. nih.gov

Integrated Drug Discovery Platforms: Future drug development will more deeply integrate advanced synthesis, computational modeling, and high-throughput biological screening. The development of versatile synthetic routes to (2,2-Difluorocyclobutyl)methanamine derivatives will provide diverse compound libraries for these platforms, accelerating the discovery of new therapeutic agents. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2-Difluorocyclobutyl)methanamine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, fluorinated cyclobutane precursors (e.g., 2,2-difluorocyclobutanecarbonyl chloride) can react with ammonia or protected amines under basic conditions (e.g., NaOH/K₂CO₃) to form the methanamine scaffold . Optimization includes:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions to avoid volatilization of fluorinated intermediates.

- Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) enhance coupling efficiency in multi-step syntheses .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while ethereal solvents (THF) improve nucleophilicity.

- Data Table :

| Precursor | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2-Difluorocyclobutanecarbonyl chloride | K₂CO₃ | DMF | 65 | |

| Fluorocyclobutane bromide | Pd₂(dba)₃ | THF | 78 |

Q. What spectroscopic techniques are critical for characterizing (2,2-Difluorocyclobutyl)methanamine, and how are data interpreted?

- Methodological Answer :

- ¹⁹F NMR : Confirms the presence and position of fluorine atoms. A singlet for two equivalent fluorines is expected at δ -120 to -130 ppm .

- ¹H NMR : Cyclobutyl protons appear as complex multiplet signals (δ 1.8–2.5 ppm), while the methanamine -CH₂- group resonates near δ 3.0 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 138 (free base) or 157 (hydrochloride salt) confirm molecular weight .

- X-ray Crystallography : Resolves cyclobutane ring puckering and fluorine spatial arrangement, critical for structure-activity studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2,2-Difluorocyclobutyl)methanamine in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, favoring SN2 mechanisms at the cyclobutyl carbon .

- Ring Strain : Cyclobutane’s angle strain (~90°) lowers activation energy for ring-opening reactions compared to cyclohexane derivatives.

Q. How can researchers resolve contradictions in reported biological activities of fluorinated cyclobutyl methanamine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or structural nuances. Strategies include:

- Structural Comparisons : Compare substituent effects (e.g., 2,2-difluoro vs. 3,3-difluoro isomers) on target binding using SAR tables .

- Assay Standardization : Replicate studies under uniform conditions (pH, temperature, cell lines). For example, a 2024 study showed varying IC₅₀ values (1–10 µM) for kinase inhibition due to buffer composition differences .

- Data Table :

| Derivative | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| (2,2-Difluorocyclobutyl)methanamine | Kinase A | 2.1 | pH 7.4, 25°C | |

| 3,3-Difluorocyclobutyl analog | Kinase A | 8.7 | pH 7.0, 37°C |

Q. What strategies enhance the stability of (2,2-Difluorocyclobutyl)methanamine derivatives under physiological conditions?

- Methodological Answer :

- Salt Formation : Hydrochloride salts (e.g., CAS 2055839-95-5) improve aqueous solubility and reduce degradation via protonation of the amine group .

- Formulation : Encapsulation in liposomes or cyclodextrins shields the cyclobutane ring from hydrolytic cleavage .

- Structural Modifications : Introducing electron-donating groups (e.g., -OCH₃) meta to fluorine reduces electrophilic susceptibility .

Methodological Guidelines

- Synthetic Troubleshooting : If yields drop below 50%, check for moisture-sensitive intermediates (e.g., use Schlenk lines) or optimize stoichiometry of fluorinated reagents .

- Spectral Discrepancies : If ¹⁹F NMR signals split, assess sample purity or consider diastereomer formation due to cyclobutane ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.